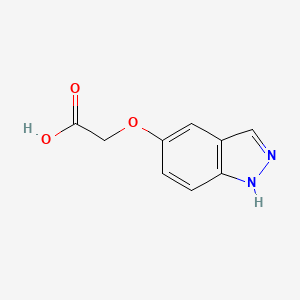

2-((1H-Indazol-5-yl)oxy)acetic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (1H-indazol-5-yloxy)-, typically involves the reaction of 1H-indazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-((1H-Indazol-5-yl)oxy)acetic acid, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways.

Mecanismo De Acción

The primary mechanism of action of acetic acid, (1H-indazol-5-yloxy)-, involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a critical role in regulating the cell cycle. By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells. This inhibition occurs through the binding of the compound to the ATP-binding site of the CDKs, thereby preventing their activation.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

1H-indazole-3-carboxylic acid: Another indazole derivative with distinct pharmacological properties.

Uniqueness

2-((1H-Indazol-5-yl)oxy)acetic acid, stands out due to its potent inhibitory effects on CDKs, making it a promising candidate for cancer therapy. Its unique structure allows for specific interactions with molecular targets, distinguishing it from other indazole derivatives .

Actividad Biológica

2-((1H-Indazol-5-yl)oxy)acetic acid, with the CAS number 30226-16-5, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an indazole moiety linked to an acetic acid group via an ether bond. This unique structure may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It has been shown to:

- Induce Apoptosis : In vitro studies indicate that this compound promotes apoptosis in cancer cells through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

- Inhibit Cell Proliferation : The compound demonstrates significant antiproliferative effects against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM, suggesting potent growth-inhibitory activity .

Anticancer Activity

A summary of the anticancer effects observed in various studies is presented below:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| 4T1 (Breast Cancer) | 0.23 - 1.15 | Induction of apoptosis, inhibition of migration |

| A549 (Lung Cancer) | 0.88 | Induction of apoptosis |

In a notable study, treatment with this compound resulted in a significant increase in apoptotic cells from 3.7% to 53.2% after 24 hours at a concentration of 5 μM . Additionally, it was found to disrupt cell migration and invasion by modulating matrix metalloproteinases (MMPs), which are crucial for tumor metastasis.

Other Biological Activities

Beyond its anticancer properties, preliminary studies suggest potential activities in:

- Acetylcholinesterase Inhibition : Related indazole derivatives have shown varying degrees of acetylcholinesterase inhibition, indicating possible applications in neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

- Breast Cancer Model : In vivo studies using a 4T1 tumor model demonstrated that administration of the compound significantly suppressed tumor growth without noticeable side effects, suggesting its safety and efficacy as a therapeutic agent .

- Mechanistic Studies : Research utilizing flow cytometry revealed that the compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS), further supporting its role in cancer therapy through oxidative stress mechanisms .

Propiedades

IUPAC Name |

2-(1H-indazol-5-yloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9(13)5-14-7-1-2-8-6(3-7)4-10-11-8/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHXIBSZUOFNEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCC(=O)O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184325 | |

| Record name | Acetic acid, (1H-indazol-5-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30226-16-5 | |

| Record name | Acetic acid, (1H-indazol-5-yloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030226165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (1H-indazol-5-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.